2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is an organic compound with the molecular formula C16H16INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom and a 2-methylpropoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide typically involves the iodination of a precursor compound, followed by the introduction of the 2-methylpropoxy group. One common method starts with 2-iodobenzoic acid, which undergoes a reaction with aniline to form 2-iodo-N-phenylbenzamide. This intermediate is then reacted with 2-methylpropyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The 2-methylpropoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Scientific Research Applications
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and the 2-methylpropoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzamide: Lacks the 2-methylpropoxy group, resulting in different chemical properties and applications.
2-Iodo-N-phenylbenzamide: Similar structure but without the 2-methylpropoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is unique due to the presence of both the iodine atom and the 2-methylpropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58495-00-4 |
---|---|
Molecular Formula |
C17H18INO2 |
Molecular Weight |
395.23 g/mol |
IUPAC Name |
2-iodo-N-[3-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H18INO2/c1-12(2)11-21-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI Key |
UHDOWYDYIUNHEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.